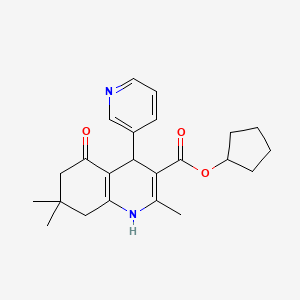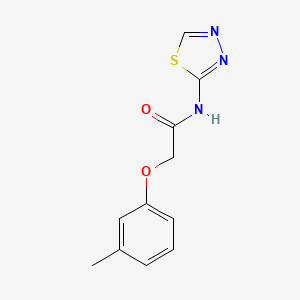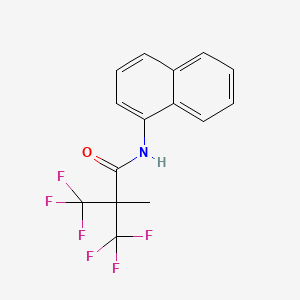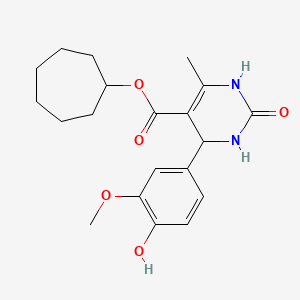![molecular formula C28H22N4O8 B11699153 N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11699153.png)
N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-hydroxy-2,2-diphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is a complex organic compound characterized by its unique structure, which includes a dinitrophenoxy group, a methoxyphenyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-hydroxy-2,2-diphenylacetohydrazide typically involves a multi-step process:
Formation of the Dinitrophenoxy Intermediate: The initial step involves the nitration of phenol to form 2,4-dinitrophenol, which is then reacted with an appropriate halogenated compound to form the dinitrophenoxy intermediate.
Condensation Reaction: The dinitrophenoxy intermediate is then condensed with 3-methoxybenzaldehyde under basic conditions to form the corresponding Schiff base.
Hydrazide Formation: The Schiff base is subsequently reacted with 2-hydroxy-2,2-diphenylacetic acid hydrazide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy or methoxy derivatives.
Scientific Research Applications
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound’s dinitrophenoxy and methoxyphenyl groups can interact with enzymes and receptors, leading to various biological effects. The hydrazide moiety can form hydrogen bonds and participate in redox reactions, further contributing to its activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-hydroxybenzohydrazide
- N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide
- N’-[(E)-[4-(2,4-Dinitrophenoxy)phenyl]methylene]-2-thiophene carbohydrazide
Uniqueness
N’-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-hydroxy-2,2-diphenylacetohydrazide is unique due to the presence of both the dinitrophenoxy and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H22N4O8 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H22N4O8/c1-39-26-16-19(12-14-25(26)40-24-15-13-22(31(35)36)17-23(24)32(37)38)18-29-30-27(33)28(34,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-18,34H,1H3,(H,30,33)/b29-18+ |
InChI Key |
QTUJIINFWYGXND-RDRPBHBLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11699085.png)
![ethyl 4-(5-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11699093.png)

![(2Z,5Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11699102.png)
![5-{[5-(2,6-Dibromo-4-nitrophenyl)furan-2-YL]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11699109.png)
![2-(4-methoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11699117.png)

![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-chlorophenyl)urea]](/img/structure/B11699138.png)
![(2E)-2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11699146.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11699161.png)

![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11699181.png)
![N-{(1Z)-3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11699182.png)
